molecular formula C13H16O2 B15176755 2-Phenylpropyl 2-butenoate CAS No. 93857-94-4

2-Phenylpropyl 2-butenoate

Cat. No.: B15176755
CAS No.: 93857-94-4
M. Wt: 204.26 g/mol
InChI Key: LQWSYJWVIVLBFG-XVNBXDOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropyl 2-butenoate typically involves the esterification of 2-butenoic acid with 2-phenylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropyl 2-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylpropyl 2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpropyl 2-butenoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its potential use in drug development .

Properties

CAS No.

93857-94-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylpropyl (E)-but-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-7-13(14)15-10-11(2)12-8-5-4-6-9-12/h3-9,11H,10H2,1-2H3/b7-3+

InChI Key

LQWSYJWVIVLBFG-XVNBXDOJSA-N

Isomeric SMILES

C/C=C/C(=O)OCC(C)C1=CC=CC=C1

Canonical SMILES

CC=CC(=O)OCC(C)C1=CC=CC=C1

Origin of Product

United States

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